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Lutetium (Lu) Sputtering Targets -

Lutetium (Lu) Sputtering Targets

Catalog Number: EVT-13966130
CAS Number:
Molecular Formula: Mn4N-
Molecular Weight: 233.759 g/mol
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Product Introduction

Source and Classification

Lutetium is classified as a rare earth element, which includes elements that exhibit similar properties, such as high melting points and unique electronic configurations. Lutetium sputtering targets are typically produced with high purity levels (99.9%) to ensure optimal performance in applications like chemical vapor deposition (CVD) and physical vapor deposition (PVD) . These targets can be manufactured in various forms, including circular discs and rectangular blocks, to meet specific application requirements.

Synthesis Analysis

Methods of Synthesis

The synthesis of lutetium sputtering targets involves several key steps:

  1. Refining: The initial step includes refining lutetium from its ore using a three-layer electrolytic process.
  2. Melting and Casting: Lutetium is melted using an electrical resistance furnace and cast into desired shapes. This process may also involve semi-continuous casting techniques to achieve uniformity.
  3. Grain Refinement: Following casting, thermomechanical treatment is applied to refine the grain structure, enhancing the target's performance during sputtering.
  4. Cleaning and Packaging: The final product undergoes rigorous cleaning to remove contaminants before being packaged for shipment .

Technical Details

The manufacturing process must maintain an oxygen-deficient atmosphere to prevent oxidation during synthesis, which could compromise the target's integrity and performance .

Molecular Structure Analysis

Structure

Lutetium possesses a hexagonal close-packed crystal structure (hcp), typical for metals in the lanthanide series. This structure contributes to its high density and melting point.

Data

  • Atomic Radius: Approximately 174 pm
  • Van der Waals Radius: About 221 pm
  • Melting Point: 1652 °C
  • Boiling Point: 3402 °C
  • Density: 9.840 g/cm³
  • Thermal Conductivity: 0.164 W/cm/K
  • Thermal Expansion: 9.9 µm/(m·K) .
Chemical Reactions Analysis

Reactions

Lutetium readily reacts with air and moisture, forming lutetium oxide (Lu₂O₃), which can affect the performance of sputtering targets if not managed properly. The following reactions are noteworthy:

  1. Oxidation Reaction:
    4Lu+3O22Lu2O34\text{Lu}+3\text{O}_2\rightarrow 2\text{Lu}_2\text{O}_3
  2. Reaction with Water:
    Lu+2H2OLu OH 2+H2\text{Lu}+2\text{H}_2\text{O}\rightarrow \text{Lu OH }_2+\text{H}_2
    This reaction occurs more rapidly at elevated temperatures .

Technical Details

The chemical reactivity of lutetium necessitates careful handling during storage and use to prevent unwanted oxidation that could degrade target performance.

Mechanism of Action

Process

In sputtering applications, lutetium targets are bombarded with energetic ions in a vacuum chamber, causing atoms from the target to be ejected and deposited onto a substrate. The efficiency of this process depends on factors such as target purity, temperature, and pressure within the chamber.

Data

The sputtering yield for lutetium can vary based on these parameters but generally falls within expected ranges for rare earth metals, allowing for high-quality thin film deposition in electronic devices .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Silvery-white metal
  • Corrosion Resistance: Resists corrosion in dry air but not in moist conditions.

Chemical Properties

Lutetium compounds typically exhibit a +3 oxidation state but can also exist in +1 or +2 states under specific conditions. Its salts are generally colorless when dissolved in water but form white crystalline solids upon drying .

  • Solubility: Lutetium oxides and hydroxides are insoluble in water.
  • Reactivity: Reacts with halogens to form soluble trihalides except for fluoride .
Applications

Lutetium sputtering targets have several significant scientific uses:

  1. Semiconductor Manufacturing: Employed in CVD and PVD processes for producing thin films used in electronic devices.
  2. Medical Imaging: Utilized in detectors for positron emission tomography, aiding in cellular activity detection.
  3. Catalysis: Acts as a catalyst in various chemical reactions, including hydrocarbon cracking and polymerization processes.
  4. Radiopharmaceuticals: The isotopes of lutetium are used in targeted radionuclide therapy for treating certain types of cancer .
Introduction to Lutetium Sputtering Targets in Advanced Material Science

Historical Evolution of Sputtering Target Technologies

The development of sputtering target technologies spans over a century of scientific innovation. The foundational process emerged from early vacuum experiments in the late 1800s, with significant milestones including the 1936 patent by Frans Michel Penning for cathode disintegration coating (US2146025A), which established the basis for modern sputtering [10]. The transformative breakthrough came in the 1970s with John Chapin's invention of the planar magnetron sputtering system, which utilized magnetic fields to control electron trajectories and plasma distribution [4]. This innovation dramatically improved deposition efficiency and enabled uniform thin-film coatings while reducing thermal substrate damage – overcoming critical limitations of conventional diode sputtering systems.

Subsequent decades witnessed specialized refinements: reactive sputtering emerged for compound film synthesis, while the 2000s introduced High-Power Impulse Magnetron Sputtering (HIPIMS) to enhance film density [1]. Throughout this evolution, target design progressed empirically. Early systems exhibited severe target erosion ("racetracking") due to localized plasma distribution, driving research into magnetic field optimization and moving magnet systems [4]. Target bonding techniques also advanced, with indium now commonly used to attach targets to backing plates, accommodating thermal expansion differences while minimizing warpage [10].

Table 1: Key Milestones in Sputtering Target Technology Development

Time PeriodInnovationTechnical Impact
1887First thin films (Pt) by NahrwoldDemonstrated vacuum deposition feasibility
1936Penning's cathode disintegration patentEstablished controlled sputtering process
1970sChapin's planar magnetronEnhanced plasma confinement & deposition efficiency
1990sPulsed Laser Deposition (PLD)Enabled complex oxide film deposition
2000sHIPIMSAchieved high-density, defect-minimized films

Role of Rare Earth Elements in Thin-Film Deposition Systems

Rare earth elements (REEs) constitute 17 metals with distinctive electronic configurations centered on their 4f electron orbitals. These elements confer specialized functional properties essential for advanced thin-film applications. Their partially filled 4f shells generate unique magnetic, luminescent, and catalytic behaviors unmatched by transition metals [9]. In sputtering systems, REEs serve multiple critical roles:

  • Magnetic Enhancement: Neodymium and samarium form high-energy product alloys (e.g., Nd₂Fe₁₄B) for sputtered films in micro-electromechanical systems (MEMS) and data storage devices. The unpaired 4f electrons align to generate intense magnetic fields [9].
  • Optical Functionality: Europium-doped films produce red phosphors for displays, while erbium enables signal amplification in optical communication films. Lutetium-based compounds like lutetium oxyorthosilicate (LSO) serve as scintillation layers in radiation detectors [3] [7].
  • Electronic Properties: Cerium and lanthanum films act as oxygen buffers in solid oxide fuel cell electrodes, leveraging their variable oxidation states to enhance ionic conductivity [1].

The deposition of REEs presents distinctive challenges. Their high melting points (e.g., lutetium melts at 1663°C) necessitate specialized high-power sputtering configurations [5]. Additionally, REEs' extreme chemical reactivity requires stringent oxygen control during deposition to prevent non-stoichiometric oxide formation. Despite these complexities, their electron transition efficiencies and orbital characteristics make REEs indispensable for functional thin films in quantum computing, medical imaging, and energy conversion technologies [9].

Position of Lutetium in the Sputtering Target Ecosystem

Lutetium (Lu), the heaviest and rarest naturally occurring lanthanide, occupies a specialized niche within the sputtering target hierarchy. With a density of 9.84 g/cm³ and the highest melting point among rare earths (1663°C), it exhibits exceptional thermal stability under plasma bombardment [2] [5]. These intrinsic properties stem from its fully filled 4f subshell and compact atomic radius, resulting in superior structural integrity during high-power deposition processes compared to lighter REEs [9].

Table 2: Comparative Properties of Key Rare Earth Sputtering Targets

ElementAtomic NumberMelting Point (°C)Primary Thin-Film ApplicationsRelative Cost Factor
Lutetium (Lu)711663Scintillators, NIR coatings, Quantum computing layers10x
Neodymium (Nd)601024Permanent magnets, Laser gain media1.5x
Europium (Eu)63826Red phosphors, Neutron absorbers3x
Erbium (Er)681529Fiber amplifiers, Thermoelectric films4x

Market dynamics underscore lutetium's specialty status. Constituting less than 0.003% of rare earth content in monazite ores, it faces severe supply constraints [5] [7]. Primary production occurs as a byproduct of heavy rare earth processing from ion-adsorption clays in Southern China, with emerging sources at California's Mountain Pass [7]. Consequently, commercial lutetium sputtering targets command premium pricing, typically manufactured in high-purity (99.9%) forms as discs ranging from 10mm to 101.6mm diameters with thicknesses of 0.5–6.35mm [5].

Technologically, lutetium's applications exploit its exceptional spectroscopic properties:

  • Medical Imaging: Lu-based targets deposit films for PET scintillator detectors (LYSO crystals), leveraging high stopping power and fast decay times [3]
  • Electronics: NIR-transparent lutetium oxide films serve as gate dielectrics in specialized CMOS devices
  • Quantum Technologies: Lu-doped thin films maintain quantum coherence longer than other REEs at cryogenic temperatures [9]

The future trajectory involves nano-engineered composite targets (e.g., Lu₂O₃-Au) to enhance functionality while mitigating supply limitations through reduced material consumption [5]. Despite cost barriers, lutetium's role remains irreplaceable in applications demanding its unique combination of high density, thermal resilience, and electronic properties.

Table 3: Commercial Lutetium Sputtering Target Specifications

Catalog CodeDiameter (mm)Thickness (mm)Purity (%)Form
Lu-00101101.099.9Disc
Lu-0010725.41.099.9Disc
Lu-0011250.81.099.9Disc
Lu-0011776.21.099.9Disc
Lu-00122101.61.099.9Disc

Properties

Product Name

Lutetium (Lu) Sputtering Targets

IUPAC Name

azanidylidenemanganese;manganese

Molecular Formula

Mn4N-

Molecular Weight

233.759 g/mol

InChI

InChI=1S/4Mn.N/q;;;;-1

InChI Key

OHIWLJWDEUZUFQ-UHFFFAOYSA-N

Canonical SMILES

[N-]=[Mn].[Mn].[Mn].[Mn]

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